![molecular formula C14H20N2O2 B5755005 1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)
1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. It is a piperazine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool in various fields of study.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. It has also been shown to reduce oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases and cardiovascular disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a valuable tool in various fields of study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine. One direction is to further investigate its potential use as an anticancer drug, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use as a neuroprotective agent, as well as its effects on the cardiovascular system. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various enzymes and receptors in the body.
Métodos De Síntesis
The synthesis of 1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine involves the reaction of 1-ethylpiperazine with 3-(5-methyl-2-furyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine has been used in various scientific studies due to its potential applications in drug discovery and development. It has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs. It has also been studied for its potential use as a neuroprotective agent, as well as its effects on the cardiovascular system.
Propiedades
IUPAC Name |
(E)-1-(4-ethylpiperazin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-15-8-10-16(11-9-15)14(17)7-6-13-5-4-12(2)18-13/h4-7H,3,8-11H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDDFGSICKRJDW-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

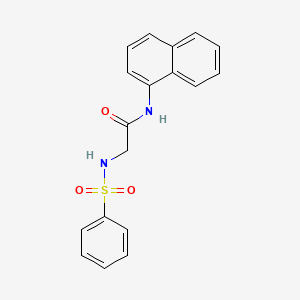
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)
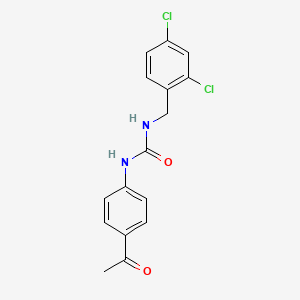

![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)
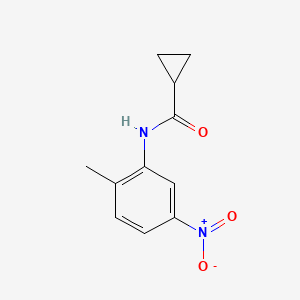
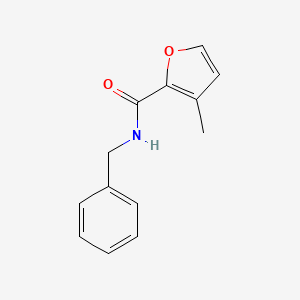
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)
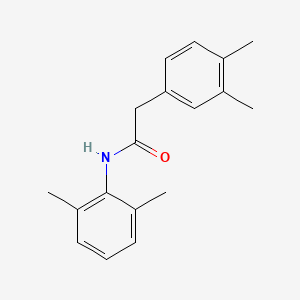
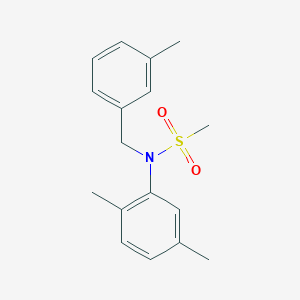

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5755022.png)